Desdimethyltamoxifen

Breast Cancer Antiproliferative Activity SERM

Researchers modeling tamoxifen's in vivo pharmacology face a critical issue: substituting endoxifen with 4-hydroxytamoxifen misrepresents physiological drug exposure, as endoxifen's plasma levels are 5-10 fold higher. This Desdimethyltamoxifen reference standard solves this by providing the predominant active species for accurate dose-response studies. - Enables CYP2D6-genotype-relevant dosing (20-200 nM) to simulate extensive, intermediate, or poor metabolizer plasma levels. - Fully characterized for LC-MS/MS method development and ANDA/QC applications, with a distinct mass transition from 4OHT. - Dual SERM (ER IC50 ~50-100 nM) and aromatase inhibition (Ki = 4.0 μM) profile for investigating synergistic effects in hormone-dependent cancer models.

Molecular Formula C24H25NO
Molecular Weight 343.5 g/mol
CAS No. 80234-20-4
Cat. No. B132202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesdimethyltamoxifen
CAS80234-20-4
Synonyms2-[4-[(1Z)-1,2-Diphenyl-1-butenyl]phenoxy]ethanamine;  (Z)-1-[4-(2-Aminoethoxy)phenyl]-1,2-diphenylbut-1-ene;  Desdimethyltamoxifen;  Di-N-demethyltamoxifen;  ICI 142268;  N,N-Didemethyltamoxifen;  N-Des(dimethyl)tamoxifen;  N,N-Didesmethyltamoxifen; 
Molecular FormulaC24H25NO
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3
InChIInChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23-
InChIKeyMCJKBWHDNUSJLW-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desdimethyltamoxifen (Endoxifen) Procurement: A Quantitative Evidence Guide for Active Tamoxifen Metabolite Selection


Desdimethyltamoxifen (also known as endoxifen, 4-hydroxy-N-desmethyltamoxifen, CAS 80234-20-4) is the key active metabolite of tamoxifen, belonging to the class of selective estrogen receptor modulators (SERMs) [1]. It is a triphenylethylene derivative with a molecular weight of 343.5 g/mol, characterized by a (Z)-configuration critical for its high affinity binding to estrogen receptors α and β [2]. As a fully characterized reference standard, it is primarily procured for analytical method development, quality control, and pharmacological studies investigating estrogen-dependent pathways [3].

Why Desdimethyltamoxifen (Endoxifen) Cannot Be Substituted with Other Tamoxifen Metabolites in Critical Assays


The selection of Desdimethyltamoxifen (endoxifen) over other tamoxifen metabolites such as 4-hydroxytamoxifen (4OHT) or tamoxifen itself is not a matter of simple interchangeability. While endoxifen and 4OHT share identical binding affinities for estrogen receptors and exhibit similar in vitro antiproliferative potencies [1], their distinct pharmacokinetic profiles and metabolic dependencies create critical divergence in experimental and clinical contexts. Specifically, plasma concentrations of endoxifen in patients receiving standard tamoxifen therapy are 5- to 10-fold higher than those of 4OHT [2]. This quantitative disparity, driven by CYP2D6-mediated metabolism, makes endoxifen the predominant active species in vivo. Consequently, substituting endoxifen with 4OHT in cell-based assays or animal models that aim to recapitulate physiological drug exposures would introduce a significant misrepresentation of actual in vivo pharmacology. The following quantitative evidence outlines the specific, verifiable parameters that justify the selection of Desdimethyltamoxifen for targeted research and analytical applications.

Desdimethyltamoxifen (Endoxifen) Differentiation Data: A Quantitative Comparator Analysis


In Vitro Antiproliferative Potency: Endoxifen vs. 4-Hydroxytamoxifen (4OHT) in MCF-7 Cells

In a direct head-to-head comparison, Desdimethyltamoxifen (endoxifen) demonstrated an anti-proliferative effect requiring a 10-fold higher concentration to achieve IC50 compared to its primary analog, 4-hydroxytamoxifen (4OHT) [1]. This difference highlights that while both are active metabolites, their molar potencies differ under identical assay conditions, a critical factor for accurate dose-response modeling.

Breast Cancer Antiproliferative Activity SERM

Plasma Concentration Advantage: Endoxifen vs. 4-Hydroxytamoxifen in Breast Cancer Patients

Multiple independent studies have established that following standard tamoxifen therapy, the steady-state plasma concentration of Desdimethyltamoxifen (endoxifen) is substantially higher than that of 4-hydroxytamoxifen (4OHT). The concentration ratio is consistently reported as 5- to 10-fold greater for endoxifen [1][2]. This is a critical differentiator, as it positions endoxifen as the quantitatively dominant active metabolite in human circulation, despite its lower in vitro molar potency.

Pharmacokinetics Drug Metabolism Breast Cancer

Direct Clinical Evidence: Endoxifen Oral Supplementation Efficacy in CYP2D6 Poor Metabolizers

The clinical relevance of Desdimethyltamoxifen (endoxifen) as a distinct chemical entity is supported by a recent study where direct oral administration of endoxifen was used to supplement patients with CYP2D6 variants that impair tamoxifen metabolism [1]. In CYP2D6 poor metabolizers, 92.3% (12 of 13 patients) achieved the target endoxifen plasma concentration with a 3 mg daily endoxifen dose, compared to 0% on placebo [1]. This demonstrates that procuring and using endoxifen directly, rather than relying on metabolic conversion from tamoxifen, is a quantifiable and effective strategy for specific patient populations.

Pharmacogenomics Clinical Trial Personalized Medicine

Aromatase Inhibition Profile: Endoxifen vs. Norendoxifen and N-Desmethyltamoxifen

As a secondary pharmacological mechanism, Desdimethyltamoxifen (endoxifen) inhibits aromatase (CYP19), an enzyme crucial for estrogen biosynthesis [1]. When compared to other tamoxifen metabolites, endoxifen exhibits a distinct inhibitory profile. It acts as a non-competitive inhibitor with a Ki of 4.0 μM, which differentiates it from the more potent competitive inhibitor norendoxifen (Ki = 35 nM) and the weaker non-competitive inhibitor N-desmethyl-tamoxifen (Ki = 15.9 μM) [1]. This places endoxifen in a specific intermediate position for aromatase inhibition among its structural analogs.

Aromatase Enzyme Inhibition Drug Discovery

Precision Applications for Desdimethyltamoxifen (Endoxifen) in Research and Analytical Workflows


Pharmacogenomic Model Systems: Recapitulating CYP2D6-Dependent Endoxifen Exposure

Utilize Desdimethyltamoxifen to establish in vitro and in vivo models that accurately reflect the variable endoxifen plasma concentrations observed in patients with different CYP2D6 genotypes. Based on the established 5-10 fold concentration advantage over 4OHT [1] and clinical supplementation data [2], researchers can dose with endoxifen directly to simulate the plasma levels found in extensive, intermediate, or poor metabolizers, thereby decoupling the compound's activity from the confounding variable of host metabolism. This is essential for studying endoxifen's intrinsic pharmacology without the complexity of tamoxifen prodrug conversion.

Analytical Reference Standard for Tamoxifen Metabolite Quantitation

Desdimethyltamoxifen serves as a critical analytical reference standard for the development and validation of LC-MS/MS or HPLC methods aimed at quantifying tamoxifen and its metabolites in biological matrices. Its unique retention time and mass transition, distinct from other metabolites like 4OHT and N-desmethyltamoxifen, are essential for accurate and specific quantitation. This application is directly supported by its established use as a fully characterized reference standard for ANDA and QC applications [3].

Dual-Mechanism Pharmacological Studies: SERM Activity Combined with Moderate Aromatase Inhibition

Employ Desdimethyltamoxifen in cellular and enzymatic assays to investigate the combined effects of potent estrogen receptor antagonism (IC50 ~50-100 nM [4]) with moderate aromatase inhibition (Ki = 4.0 μM [5]). This dual activity profile, which is quantifiably distinct from both pure SERMs and potent aromatase inhibitors, makes endoxifen a valuable tool for studying potential synergistic or additive effects in hormone-dependent cancer models.

In Vitro Studies Requiring Physiologically Relevant Active Metabolite Concentrations

For cell-based assays aiming to mimic in vivo pharmacology, Desdimethyltamoxifen should be selected over 4-hydroxytamoxifen (4OHT) due to its quantitative dominance in patient plasma. While 4OHT is ~10-fold more potent in vitro [6], endoxifen's 5-10 fold higher concentration in vivo makes it the primary driver of anti-estrogenic activity. Therefore, any study that intends its results to be clinically translatable should use endoxifen at concentrations reflective of its steady-state plasma levels (e.g., 20-200 nM) rather than substituting with a more potent but less abundant metabolite.

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